N-phenyl-4-(thietan-3-yloxy)benzamide
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Overview
Description
N-phenyl-4-(thietan-3-yloxy)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a phenyl group attached to a benzamide core, with a thietan-3-yloxy substituent at the para position of the benzamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-4-(thietan-3-yloxy)benzamide typically involves the following steps:
Formation of Thietan-3-yloxy Intermediate: The synthesis begins with the preparation of the thietan-3-yloxy intermediate. This can be achieved by reacting thietan-3-ol with an appropriate halogenating agent, such as thionyl chloride, to form thietan-3-yl chloride.
Coupling Reaction: The thietan-3-yl chloride is then reacted with 4-hydroxybenzamide in the presence of a base, such as potassium carbonate, to form the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-4-(thietan-3-yloxy)benzamide undergoes various chemical reactions, including:
Oxidation: The thietan-3-yloxy group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro derivatives, halogenated derivatives
Scientific Research Applications
N-phenyl-4-(thietan-3-yloxy)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific biological targets.
Material Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-phenyl-4-(thietan-3-yloxy)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thietan-3-yloxy group is believed to play a crucial role in binding to these targets, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-4-(thietan-3-yloxy)benzamide: Unique due to the presence of the thietan-3-yloxy group.
N-phenyl-4-(methylthio)benzamide: Similar structure but with a methylthio group instead of thietan-3-yloxy.
N-phenyl-4-(ethoxy)benzamide: Contains an ethoxy group instead of thietan-3-yloxy.
Uniqueness
This compound is unique due to the presence of the thietan-3-yloxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable candidate for various scientific research applications.
Properties
IUPAC Name |
N-phenyl-4-(thietan-3-yloxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c18-16(17-13-4-2-1-3-5-13)12-6-8-14(9-7-12)19-15-10-20-11-15/h1-9,15H,10-11H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJGADZSZVPKQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1)OC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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